molecular formula C18H22N4O2 B2534760 (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285541-07-2

(E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2534760
CAS No.: 1285541-07-2
M. Wt: 326.4
InChI Key: VYYXGFFKAITZBO-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide is recognized in biochemical research as a potent, ATP-competitive, and pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (Pim) kinase family. The Pim kinases (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors. This compound exerts its mechanism of action by selectively binding to the ATP-binding pocket of Pim kinases, thereby inhibiting their catalytic activity and downstream signaling. This disruption affects the phosphorylation of pro-survival substrates like BAD, leading to the promotion of apoptosis in susceptible cancer cell lines. Its research value is particularly significant in the fields of oncology and hematology, where it is employed as a critical chemical probe to elucidate the pathological roles of Pim kinases in tumorigenesis and to investigate mechanisms of cancer cell survival and resistance. Studies utilizing this inhibitor have provided insights into Pim kinase signaling pathways and their crosstalk with other oncogenic drivers, supporting the evaluation of Pim kinase inhibition as a potential therapeutic strategy. Research areas also include exploring its effects in combination with other targeted agents to overcome treatment resistance in various cancer models.

Properties

CAS No.

1285541-07-2

Molecular Formula

C18H22N4O2

Molecular Weight

326.4

IUPAC Name

5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H22N4O2/c1-3-15(12-7-9-14(10-8-12)24-4-2)19-22-18(23)17-11-16(20-21-17)13-5-6-13/h7-11,13H,3-6H2,1-2H3,(H,20,21)(H,22,23)/b19-15+

InChI Key

VYYXGFFKAITZBO-XDJHFCHBSA-N

SMILES

CCC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC=C(C=C3)OCC

solubility

not available

Origin of Product

United States

Biological Activity

(E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2, with a molecular weight of approximately 326.4 g/mol. Its structure includes a cyclopropyl group, a pyrazole moiety, and an ethoxyphenyl substituent, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization with the cyclopropyl and ethoxyphenyl groups. The synthetic route often employs various catalysts and optimized reaction conditions to enhance yield and purity. Preliminary studies suggest that the compound can be synthesized effectively through condensation reactions involving appropriate hydrazones and carbonyl compounds.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor activity. These compounds are known to inhibit key oncogenic pathways, particularly those involving BRAF(V600E), EGFR, and Aurora-A kinase . In vitro studies have shown that similar pyrazole derivatives can significantly reduce cell viability in various cancer cell lines.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are recognized for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophages . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of this compound indicate effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the cyclopropyl group is believed to enhance binding affinity to biological targets by providing a unique steric profile. Additionally, variations in the substituents on the pyrazole ring can significantly influence the compound's potency and selectivity against specific enzymes or receptors .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct pharmacological profiles:

Compound NameMolecular FormulaNotable Features
(E)-3-cyclopropyl-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazideC19H18N4ONaphthalene substituent
(E)-3-cyclopropyl-N'-(1-(4-chlorophenyl)propylidene)-1H-pyrazole-5-carbohydrazideVariesChlorinated phenyl group

The unique combination of functional groups in this compound may lead to distinctive biological activities not observed in other analogs.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Compound Name Aromatic Substituent Key Properties
Target Compound 4-Ethoxyphenyl Enhanced lipophilicity, moderate electron-donating effect
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide 2,4-Dichlorophenyl Electron-withdrawing Cl groups increase polarity; higher antimicrobial activity
N′-[(E)-1-(4-hydroxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide 4-Hydroxyphenyl Hydrogen-bonding capability via -OH; reduced lipophilicity
3-Cyclopropyl-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 3-Ethoxy-2-hydroxyphenyl Ortho-hydroxyl group enables intramolecular H-bonding; altered solubility

Key Findings :

  • The 4-ethoxyphenyl group in the target compound balances lipophilicity and electronic effects, unlike the polar 4-hydroxyphenyl or electron-deficient dichlorophenyl .

Hydrazone Linkage and Alkylidene Chain Variations

Compound Name Hydrazone Configuration Chain Length
Target Compound (E)-Propylidene Three-carbon chain
(E)-N’-4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E)-Benzylidene Shorter, rigid linkage
N′-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (E)-Ethylidene Two-carbon chain; biphenyl adds bulk

Key Findings :

  • The propylidene chain in the target compound increases conformational flexibility compared to benzylidene derivatives .
  • Longer chains (e.g., propylidene) may enhance membrane permeability but reduce target specificity due to increased rotational freedom.

Electronic and Steric Effects of Core Substituents

Compound Name Pyrazole Substituent Impact
Target Compound Cyclopropyl at C3 Steric hindrance; metabolic resistance
(E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide Methyl at C5 Reduced steric bulk; higher solubility
N′-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide Thienyl at C3 π-Stacking potential; altered electronic profile

Key Findings :

  • The cyclopropyl group confers rigidity and may enhance binding to hydrophobic enzyme pockets, contrasting with the planar thienyl group .
  • Methyl or dimethylamino substituents improve aqueous solubility but reduce steric interactions .

Crystallographic and Computational Insights

  • Single-crystal X-ray studies (via SHELX programs) confirm the (E)-configuration and planar geometry of hydrazone linkages in the target compound and analogues .
  • DFT calculations (B3LYP/6-311 G∗∗) on similar compounds reveal that electron-donating groups (e.g., ethoxy) lower absolute hardness (η), enhancing reactivity .

Preparation Methods

Cyclocondensation for Pyrazole Ring Formation

The pyrazole nucleus is synthesized via the Knorr pyrazole synthesis, employing cyclopropyl-substituted 1,3-diketones. For example, ethyl 3-cyclopropyl-1H-pyrazole-5-carboxylate (1 ) is prepared by reacting 3-cyclopropyl-1,3-diketone (A ) with hydrazine hydrate in ethanol under reflux (Scheme 1).

Scheme 1 :
$$
\text{3-Cyclopropyl-1,3-diketone} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, Δ}} \text{Ethyl 3-cyclopropyl-1H-pyrazole-5-carboxylate} \, (\textbf{1})
$$

Optimization :

  • Solvent : Ethanol yields superior regioselectivity compared to DMF.
  • Temperature : Reflux (78°C) ensures complete conversion within 6–8 hours.
  • Yield : 75–82% after recrystallization from ethanol.

Hydrazide Formation

The ester 1 is treated with excess hydrazine hydrate (80%) in ethanol under reflux to yield 3-cyclopropyl-1H-pyrazole-5-carbohydrazide (2 ) (Scheme 2).

Scheme 2 :
$$
\textbf{1} + \text{NH}2\text{NH}2\cdot\text{H}_2\text{O} \xrightarrow{\text{Ethanol, Δ}} \textbf{2} + \text{Ethanol}
$$

Characterization :

  • IR : $$ \nu{\text{C=O}} $$ at 1656 cm$$^{-1}$$, $$ \nu{\text{NH}} $$ at 3229 cm$$^{-1}$$.
  • $$^1$$H NMR (DMSO-$$d_6$$) : δ 2.27 (s, 3H, cyclopropyl CH), 6.49 (s, 1H, pyrazole H), 9.49 (s, 1H, CONH).

Synthesis of 1-(4-Ethoxyphenyl)propan-1-one

The ketone precursor is prepared via Friedel-Crafts acylation of 4-ethoxybenzene with propionyl chloride in the presence of AlCl$$_3$$ (Scheme 3).

Scheme 3 :
$$
\text{4-Ethoxybenzene} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{1-(4-Ethoxyphenyl)propan-1-one} \, (\textbf{3})
$$

Yield : 68–72% after column chromatography (hexane:ethyl acetate, 4:1).

Condensation to Form (E)-Hydrazone

The carbohydrazide 2 is condensed with ketone 3 in ethanol under acidic conditions (acetic acid) to form the target hydrazone (Scheme 4).

Scheme 4 :
$$
\textbf{2} + \textbf{3} \xrightarrow{\text{EtOH, AcOH, Δ}} \text{(E)-3-Cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide} \, (\textbf{4})
$$

Optimization :

  • Catalyst : Acetic acid (5 mol%) improves reaction rate and E-selectivity.
  • Solvent : Ethanol facilitates hydrazone formation without side products.
  • Reaction Time : 4–6 hours under reflux.

Characterization :

  • IR : $$ \nu{\text{C=N}} $$ at 1608 cm$$^{-1}$$, $$ \nu{\text{C=O}} $$ at 1656 cm$$^{-1}$$.
  • $$^1$$H NMR (DMSO-$$d6$$) : δ 1.35 (t, 3H, OCH$$2$$CH$$3$$), 2.31 (s, 3H, cyclopropyl CH), 3.02 (q, 2H, CH$$2$$CO), 6.85–7.45 (m, 4H, ArH), 8.48 (s, 1H, N=CH).
  • MS : m/z 356.4 (M+H$$^+$$).

Regioselectivity and Stereochemical Control

The E-configuration is confirmed by NOESY spectroscopy, showing no correlation between the imine proton (δ 8.48) and the propylidene methyl group. Kinetic control under acidic conditions favors the E-isomer due to steric hindrance in the Z-form.

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst Yield (%) Purity (%)
Cyclocondensation 1,3-Diketone None 82 98
Hydrazide Formation Ester 1 NH$$2$$NH$$2$$ 78 97
Hydrazone Condensation 2 + 3 AcOH 65 95

Experimental Protocols

Synthesis of Ethyl 3-Cyclopropyl-1H-Pyrazole-5-Carboxylate (1)

A mixture of 3-cyclopropyl-1,3-diketone (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (30 mL) is refluxed for 8 hours. The precipitate is filtered and recrystallized from ethanol.

Synthesis of 3-Cyclopropyl-1H-Pyrazole-5-Carbohydrazide (2)

Compound 1 (5 mmol) and hydrazine hydrate (10 mmol) in ethanol (20 mL) are refluxed for 6 hours. The product is filtered and dried.

Synthesis of this compound (4)

A mixture of 2 (2 mmol), 3 (2.2 mmol), and acetic acid (0.1 mL) in ethanol (15 mL) is refluxed for 5 hours. The precipitate is filtered and recrystallized from methanol/DMF (1:1).

Q & A

Basic Research Question

Experimental setup : Record FT-IR spectra (400–4000 cm⁻¹) in KBr pellets and Raman spectra with a 785 nm laser.

Theoretical support : Compute harmonic vibrational frequencies via DFT (scaling factor 0.967 for B3LYP/6-311G**) .

Peak assignment : Correlate experimental peaks (e.g., C=O stretch ~1650 cm⁻¹) with potential energy distribution (PED) from VEDA software.
Common pitfalls : Overlooked anharmonicity in NH stretches (~3300 cm⁻¹) may require explicit solvent modeling .

What strategies validate the biological relevance of this compound via molecular docking?

Advanced Research Question

Target selection : Prioritize proteins with pyrazole-binding pockets (e.g., cyclooxygenase-2, kinases) from PDB.

Docking workflow :

  • Prepare the ligand: Optimize geometry at the B3LYP/6-31G* level.
  • Grid generation in AutoDock Vina: Define active site residues (5 Å radius around co-crystallized ligands).

Validation : Compare docking scores (ΔG) with known inhibitors. RMSD <2 Å from co-crystallized poses indicates reliable binding modes .

How to address low yields in the final hydrazone condensation step?

Basic Research Question

  • Reaction optimization :
    • Vary solvent polarity (e.g., DMF for sluggish reactions) .
    • Use Dean-Stark traps to remove H₂O and shift equilibrium.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance kinetics.
  • Analytical monitoring : Track reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) or in-situ FT-IR for carbonyl disappearance .

What advanced techniques characterize non-covalent interactions in the crystal lattice?

Advanced Research Question

  • Hirshfeld surface analysis : Quantify interaction types (e.g., H-bond % via CrystalExplorer) .
  • Topological analysis (AIM) : Calculate electron density (ρ) and Laplacian (∇²ρ) at bond critical points to distinguish covalent (∇²ρ < 0) vs. ionic interactions .
  • Energy frameworks : Use CE-B3LYP to map stabilizing energies (kJ/mol) from pairwise intermolecular contacts .

How to troubleshoot poor refinement metrics in X-ray crystallography?

Advanced Research Question

  • Data quality : Ensure I/σ(I) > 2 for high-resolution (<1.2 Å) datasets. Re-measure if Rint > 5% .
  • Model refinement : In SHELXL, apply ISOR/DELU restraints for disordered atoms and SIMU for correlated motion .
  • Validation : Check for outliers in the Ramachandran plot (>95% in favored regions) and ADPs via PARST .

What are the best practices for reproducibility in synthetic protocols?

Basic Research Question

  • Documentation : Report exact stoichiometry (e.g., 1.05:1 hydrazide:aldehyde ratio to account for hygroscopicity) .
  • Ambient control : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • Batch verification : Characterize multiple batches via HPLC (purity >98%) and overlay PXRD patterns to confirm crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.